molecular formula C12H4Br2O3 B14548679 6,9-Dibromonaphtho[1,2-c]furan-1,3-dione CAS No. 61975-09-5

6,9-Dibromonaphtho[1,2-c]furan-1,3-dione

Cat. No.: B14548679
CAS No.: 61975-09-5
M. Wt: 355.97 g/mol
InChI Key: UVMYJYLDKAXSBQ-UHFFFAOYSA-N
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Description

6,9-Dibromonaphtho[1,2-c]furan-1,3-dione is a brominated derivative of the naphtho[1,2-c]furan-1,3-dione core. The parent compound (C₁₂H₆O₃, MW 198.17 g/mol) consists of a fused naphthalene and furan-dione system .

Properties

CAS No.

61975-09-5

Molecular Formula

C12H4Br2O3

Molecular Weight

355.97 g/mol

IUPAC Name

6,9-dibromobenzo[e][2]benzofuran-1,3-dione

InChI

InChI=1S/C12H4Br2O3/c13-7-3-4-8(14)9-5(7)1-2-6-10(9)12(16)17-11(6)15/h1-4H

InChI Key

UVMYJYLDKAXSBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=CC(=C31)Br)Br)C(=O)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Dibromonaphtho[1,2-c]furan-1,3-dione typically involves the bromination of naphtho[1,2-c]furan-1,3-dione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually performed under reflux conditions to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 6,9-Dibromonaphtho[1,2-c]furan-1,3-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.

    Oxidation Reactions: It can be oxidized to form higher oxidation state derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide (DMF).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Formation of substituted naphthofuran derivatives.

    Reduction: Formation of dihydro-naphthofuran derivatives.

    Oxidation: Formation of naphthofuran diones with higher oxidation states.

Scientific Research Applications

6,9-Dibromonaphtho[1,2-c]furan-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,9-Dibromonaphtho[1,2-c]furan-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents/Modifications
Naphtho[1,2-c]furan-1,3-dione 5343-99-7 C₁₂H₆O₃ 198.17 Parent compound; no substituents
4,5-Dihydro-8-methoxynaphtho[1,2-c]furan-1,3-dione 7498-68-2 C₁₃H₁₀O₄ 230.22 Methoxy (-OCH₃) at C8; 4,5-dihydro
4,5-Dihydronaphtho[1,2-c]furan-1,3-dione 37845-14-0 C₁₂H₈O₃ 200.19 4,5-dihydro (saturated bridge)
3a,4,5,9b-Tetrahydro-5-methyl derivative 140431-39-6 C₁₃H₁₂O₃ 216.23 Methyl (-CH₃) at C5; partial saturation
3aH-5a,8-Methanonaphtho[1,2-c]furan-1,3-dione 28374-55-2 C₁₃H₈O₃ 212.20 Methano bridge (C5a-C8)
6,9-Dibromonaphtho[1,2-c]furan-1,3-dione - C₁₂H₄Br₂O₃ ~358.00 Bromine (-Br) at C6 and C9 (inferred)

Key Observations :

  • Substituent Effects : Bromine increases molecular weight by ~159.83 g/mol compared to the parent compound. Electron-withdrawing bromine atoms reduce electron density in the aromatic system, enhancing electrophilic substitution resistance but improving halogen-bonding interactions .
  • Saturation vs. Aromaticity : Saturated derivatives (e.g., 4,5-dihydro) exhibit lower melting points and altered reactivity due to reduced conjugation .

Physicochemical Properties

  • 4,5-Dihydro-8-methoxy derivative (7498-68-2) has a documented melting point, likely lower due to reduced conjugation and hydrogen bonding . Brominated derivatives are expected to exhibit higher melting points due to halogen bonding and increased molecular mass .
  • Solubility :

    • Bromine’s hydrophobicity reduces aqueous solubility compared to polar substituents like methoxy or hydroxyl groups .

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